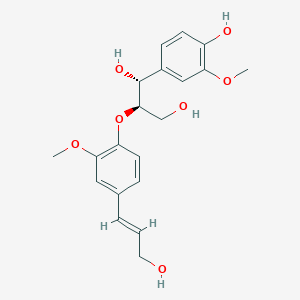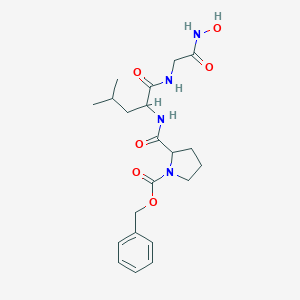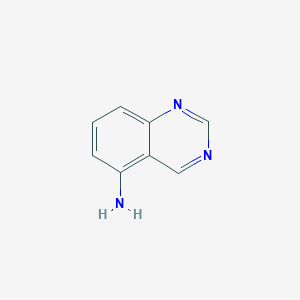
5-Aminoquinazolina
Descripción general
Descripción
Quinazolin-5-amine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of quinazoline and has a wide range of biological and pharmacological activities.
Aplicaciones Científicas De Investigación
Química Medicinal: Síntesis de fármacos clínicos
La 5-aminoquinazolina forma la estructura principal en varios fármacos clínicos, como gefitinib y erlotinib, que se utilizan para tratar enfermedades como el cáncer . La capacidad del compuesto para modificar la solubilidad, la lipofilia y la polaridad mejora la potencia, la selectividad y la estabilidad metabólica en el desarrollo de fármacos .
Síntesis orgánica: Reacciones catalizadas por metales de transición
En la síntesis orgánica, los derivados de this compound se sintetizan utilizando reacciones catalizadas por metales de transición. Estos métodos incluyen la activación C-H y las reacciones en cascada, que son cruciales para construir el andamiaje de la quinazolina .
Agentes antimicrobianos: Desarrollo de nuevos antibióticos
Los derivados de this compound han mostrado promesa como agentes antimicrobianos. Se están explorando para el desarrollo de nuevos antibióticos para tratar cepas bacterianas resistentes, abordando la necesidad crítica de nuevos agentes antibacterianos .
Actividad anticancerígena: Dirigirse a las células cancerosas
La this compound ha sido identificada como un andamiaje clave en el diseño de fármacos anticancerígenos. Sus derivados exhiben un amplio espectro de actividades biológicas, incluida la capacidad de dirigirse y matar células cancerosas .
Trastornos neurológicos: Tratamiento del Parkinsonismo y el TEPT
Algunos derivados de this compound se utilizan para tratar trastornos neurológicos como el Parkinsonismo y el trastorno de estrés postraumático (TEPT). Estos compuestos pueden modular las vías neurológicas, proporcionando beneficios terapéuticos .
Aplicaciones cardiovasculares: Manejo de la hipertensión
Los derivados de this compound como prazosina y doxazosina se utilizan en el manejo de la hipertensión y la hiperplasia prostática benigna. Funcionan relajando los vasos sanguíneos y mejorando el flujo sanguíneo .
Investigación antiviral: VIH y otras infecciones virales
La investigación sobre los derivados de this compound se ha extendido a aplicaciones antivirales, particularmente en el tratamiento del VIH. Su capacidad para interferir con la replicación viral los hace valiosos en este campo .
Química agrícola: Desarrollo de agroquímicos
El núcleo de la quinazolina también se encuentra en varios agroquímicos. Los derivados de this compound se están investigando por su posible uso en la protección de los cultivos contra plagas y enfermedades .
Mecanismo De Acción
Target of Action
Quinazolin-5-amine exhibits a broad spectrum of pharmacological activities, which suggests that it interacts with multiple targets. It has been found to serve as ligands for benzodiazepine and GABA receptors in the central nervous system . It also acts as an inhibitor of the protein kinase of the epidermal growth factor receptor (EGFR) . Furthermore, it has been associated with cellular phosphorylation inhibitors and DNA binding agents .
Mode of Action
Quinazolin-5-amine interacts with its targets in a variety of ways. For instance, as an inhibitor of EGFR, it binds to the ATP-binding site of EGFR, thus inactivating the anti-apoptotic Ras signal transduction cascade and preventing further growth of cancer cells .
Biochemical Pathways
Quinazolin-5-amine affects several biochemical pathways. Its interaction with the EGFR leads to the inactivation of the Ras signal transduction cascade, which plays a crucial role in cell growth and survival . Additionally, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system .
Pharmacokinetics
It is known that the lipophilicity of quinazolinone derivatives helps them penetrate through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
The action of Quinazolin-5-amine leads to a variety of molecular and cellular effects. For instance, its inhibition of EGFR leads to the prevention of cancer cell growth . Moreover, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion, and curtailing the exopolysaccharide production, which constitutes the major component of the matrix binding biofilm components together .
Action Environment
The action, efficacy, and stability of Quinazolin-5-amine can be influenced by various environmental factors. For instance, the presence of certain metal catalysts can affect the synthesis of quinazoline derivatives . .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Quinazolin-5-amine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by the quorum sensing system .
Cellular Effects
Quinazolin-5-amine has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells’ adhesion .
Molecular Mechanism
Quinazolin-5-amine exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and alters gene expression. For instance, it has been found to curtail the exopolysaccharide production, a major component of the matrix binding biofilm components together .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Quinazolin-5-amine change over time. It has been found to impede Pseudomonas cells’ twitching motility, a trait that augments the cells’ pathogenicity and invasion potential .
Propiedades
IUPAC Name |
quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHDQPVGKVPPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80633794 | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
101421-71-0 | |
| Record name | 5-Quinazolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101421-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinazolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80633794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



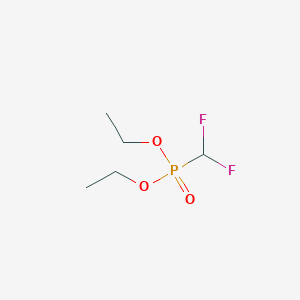
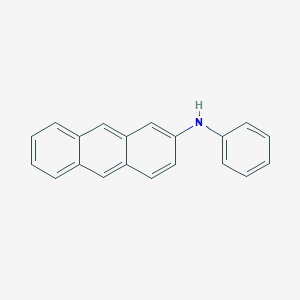

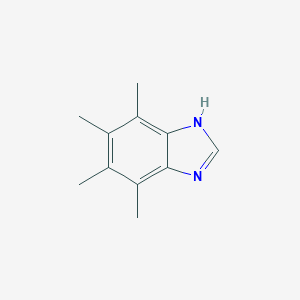
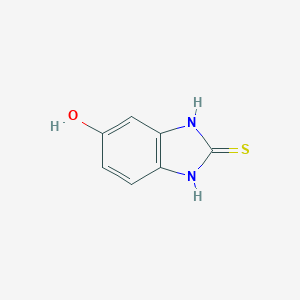

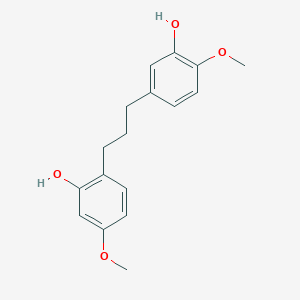
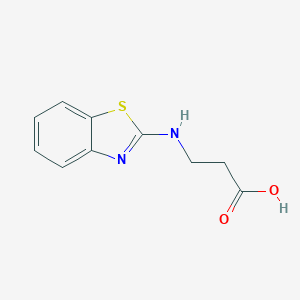
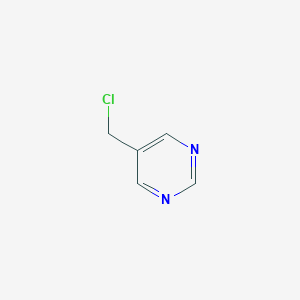
![Ethanol, 2-[(4-pyridinylmethylene)amino]-(9CI)](/img/structure/B28071.png)
